molecular formula C16H9FN2O B13981572 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile CAS No. 856570-76-8

3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile

Cat. No.: B13981572
CAS No.: 856570-76-8
M. Wt: 264.25 g/mol
InChI Key: CEXRCHHMPCYJNR-UHFFFAOYSA-N
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Description

3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is a heterocyclic compound that combines a furan ring, a pyridine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile typically involves multi-step reactions. One common approach is the coupling of 5-fluoropyridine with a furan derivative, followed by the introduction of the benzonitrile group. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide. The reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(5-Chloropyridin-2-yl)furan-2-yl]benzonitrile
  • 3-[3-(5-Bromopyridin-2-yl)furan-2-yl]benzonitrile
  • 3-[3-(5-Methylpyridin-2-yl)furan-2-yl]benzonitrile

Uniqueness

3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring high specificity and stability .

Properties

CAS No.

856570-76-8

Molecular Formula

C16H9FN2O

Molecular Weight

264.25 g/mol

IUPAC Name

3-[3-(5-fluoropyridin-2-yl)furan-2-yl]benzonitrile

InChI

InChI=1S/C16H9FN2O/c17-13-4-5-15(19-10-13)14-6-7-20-16(14)12-3-1-2-11(8-12)9-18/h1-8,10H

InChI Key

CEXRCHHMPCYJNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CO2)C3=NC=C(C=C3)F)C#N

Origin of Product

United States

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